molecular formula C10H23ClSi B101613 Chloro(dimethyl)octylsilane CAS No. 18162-84-0

Chloro(dimethyl)octylsilane

Cat. No.: B101613
CAS No.: 18162-84-0
M. Wt: 206.83 g/mol
InChI Key: DBKNGKYVNBJWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(dimethyl)octylsilane (CDMOS) is an organosilicon compound with the molecular formula C₁₀H₂₃ClSi (average molecular weight: 206.83 g/mol). It features a silicon atom bonded to a chlorine atom, two methyl groups, and an octyl (C₈H₁₇) chain. This structure confers unique reactivity and hydrophobicity, making CDMOS valuable in applications such as:

  • Prodrug synthesis: CDMOs reacts with taxanes to form silyl ether prodrugs (e.g., C8 prodrug in ).
  • Nanoparticle functionalization: Used to attach octyl groups to magnetic nanoparticles (MNPs) for peptide enrichment ().
  • Self-healing materials: Acts as a precursor for organosilane-based coatings ().

Its chlorine atom serves as a reactive site for nucleophilic substitution, while the octyl chain provides hydrophobic bulk, influencing hydrolysis rates and material compatibility.

Properties

IUPAC Name

chloro-dimethyl-octylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKNGKYVNBJWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066328
Record name Silane, chlorodimethyloctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Chlorodimethyloctylsilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13215
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

18162-84-0
Record name Chlorodimethyloctylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18162-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorodimethyloctyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chlorodimethyloctyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorodimethyloctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodimethyloctylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Chloro(dimethyl)octylsilane, also known as dimethyloctylchlorosilane, is a silane compound that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its synthesis, characterization, and various applications in biomedical research.

This compound has the chemical formula C10H23ClSiC_{10}H_{23}ClSi and a molecular weight of approximately 206.83 g/mol. It is characterized by a long hydrophobic octyl chain and two methyl groups attached to silicon, which influences its interactions with biological systems.

Synthesis Methods:

  • Direct Chlorination : The compound can be synthesized through the chlorination of octylsilane under controlled conditions, resulting in the substitution of chlorine for hydrogen atoms.
  • Functionalization of Silica : It has been used to modify silica surfaces to enhance their properties for various applications, including drug delivery systems and biosensors .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of material science and biochemistry.

Antimicrobial Properties

Studies have demonstrated that silane-modified surfaces exhibit antimicrobial activity. For instance, when this compound is used to functionalize surfaces, it can inhibit the growth of various microorganisms including bacteria and fungi. This property is particularly useful in medical devices to prevent biofilm formation and associated infections .

Cytoprotection Mechanisms

This compound has been implicated in enhancing cellular protection mechanisms. For example, it has been shown to modify magnetic silica microspheres that provide cytoprotection against oxidative stress. In cellular models, these modified particles can upregulate protective pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative damage .

Case Studies

  • Silica Microspheres in Drug Delivery :
    • Objective : To assess the efficacy of this compound-functionalized silica microspheres in drug delivery.
    • Findings : The modified microspheres demonstrated increased loading capacity for therapeutic agents and enhanced stability in physiological conditions, indicating potential for targeted drug delivery systems.
  • Antimicrobial Surface Coatings :
    • Study : Investigation into the antimicrobial efficacy of surfaces treated with this compound.
    • Results : Surfaces exhibited significant reductions in bacterial colonization compared to untreated controls, highlighting its application in medical device coatings .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi on treated surfaces
CytoprotectiveEnhances cellular defense against oxidative stress
Drug Delivery SystemsImproves loading capacity and stability of therapeutic agents

Scientific Research Applications

Surface Modification

Chloro(dimethyl)octylsilane is extensively used for surface modification in various materials, particularly silica and graphite. The silylation process enhances hydrophobicity and alters surface characteristics, which is crucial in applications such as:

  • Chromatography : It serves as a reagent for creating stationary phases in high-performance liquid chromatography (HPLC), improving separation efficiency and selectivity .
  • Nanoporous Materials : The compound is employed to graft silane groups onto nanoporous silica gel spheres, enhancing their adsorption properties for various analytes .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

  • Sample Preparation : It is used to functionalize solid-phase extraction sorbents, enabling the extraction of target compounds from complex matrices. For example, it has been applied to enrich peptides in proteomics research .
  • Chromatographic Techniques : The functionalization of silica with this compound has been shown to improve the performance of chromatographic separations by providing better interaction with analytes .

Material Science

In material science, this silane compound plays a role in:

  • Composite Materials : this compound is used to enhance the bonding between organic polymers and inorganic fillers, improving mechanical properties and thermal stability of composites .
  • Coatings : It can be incorporated into coatings to provide water-repellent surfaces, which are beneficial in various industrial applications.

Biomedical Applications

The biocompatibility of this compound makes it suitable for biomedical applications such as:

  • Drug Delivery Systems : Its ability to modify surfaces allows for the development of drug carriers that can improve the solubility and bioavailability of pharmaceuticals .
  • Biosensors : Functionalization of sensor surfaces with this silane can enhance sensitivity and selectivity towards biological analytes.

Case Study 1: Functionalization of Silica Gel

A study demonstrated the use of this compound to modify nanoporous silica gel spheres (SP120). The modification improved the dynamic loading capacity for peptide enrichment, showcasing its effectiveness in proteomics applications .

Case Study 2: Chromatographic Performance Enhancement

Research indicated that using this compound as a silylation agent significantly improved chromatographic performance in HPLC systems. The modified silica exhibited enhanced retention times and resolution for complex mixtures compared to unmodified silica .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares CDMOS with structurally analogous chlorodimethylalkylsilanes and other substituted silanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Physical Properties Applications Reference
Chloro(dimethyl)octylsilane (CDMOS) C₁₀H₂₃ClSi 206.83 C8 Boiling point: ~200–220°C; Hydrophobic Prodrugs, MNPs, coatings [4, 8, 11]
Chloro(hexyl)dimethylsilane C₈H₁₉ClSi 178.78 C6 Lower hydrophobicity; faster hydrolysis Surface modification [1]
Chloro(dodecyl)dimethylsilane C₁₄H₃₁ClSi 262.94 C12 Higher thermal stability; slower hydrolysis Hydrophobic coatings [10, 15]
Chloro(dimethyl)octadecylsilane C₂₀H₄₃ClSi 347.09 C18 Extremely hydrophobic; low reactivity Water-repellent surfaces [5, 7]
Chloro(chloromethyl)dimethylsilane C₃H₈Cl₂Si 143.09 N/A Bifunctional (Cl and CH₂Cl groups) Crosslinking agent [18]
Chlorodimethylvinylsilane C₄H₈ClSi 119.64 Vinyl group Reactive C=C bond Polymer synthesis [19]
Key Trends:
  • Alkyl chain length inversely correlates with hydrolysis rate and solubility in polar solvents. CDMOS (C8) balances moderate hydrophobicity and reactivity, unlike shorter (C6) or longer (C12–C18) chains ().
  • Substituent effects : Vinyl or chloromethyl groups enhance reactivity toward polymerization or crosslinking ().

Reactivity and Hydrolysis

CDMOS exhibits tunable hydrolysis kinetics critical for drug delivery:

  • Prodrug hydrolysis : In aqueous solutions (pH 5, 37°C), the C8 prodrug derived from CDMOS hydrolyzes fully in 24 hours , slower than the C2 prodrug (6 hours) but faster than C18 analogs (>24 hours) ().
  • Mechanism : Hydrolysis proceeds via nucleophilic attack on silicon, with longer alkyl chains sterically hindering water access ().

Preparation Methods

Reaction Mechanism and Catalytic Systems

Hydrosilylation involves the anti-Markovnikov addition of DMCS (Cl(Me)2SiH\text{Cl(Me)}_2\text{SiH}) to 1-octene (CH2=CH(CH2)6CH3\text{CH}_2=\text{CH}(\text{CH}_2)_6\text{CH}_3) in the presence of a platinum catalyst. The reaction proceeds via a Chalk-Harrod mechanism, where platinum facilitates the formation of a Si–C bond at the terminal carbon of the alkene.

The SiliaCat Pt(0) catalyst, a spherical silica-supported platinum nanoparticle system, has demonstrated exceptional activity. At 0.025 mol% Pt loading and 75°C under solvent-free conditions, this catalyst achieves 95% yield of chloro(dimethyl)octylsilane within 2 hours.

Optimization of Reaction Parameters

Key variables influencing yield and selectivity include:

Olefin-to-Silane Ratio

Excess 1-octene (1.5–2.0 equivalents relative to DMCS) suppresses isomerization side reactions. At a 1:1 ratio, yields drop to 65% due to competing α-adduct formation and alkene isomerization.

Temperature and Catalyst Loading

Elevating temperature from 40°C to 75°C enhances reaction kinetics but risks thermal degradation. A balance is achieved at 75°C with 0.025 mol% Pt, yielding 95% product.

Solvent Effects

Solvent-free conditions minimize purification steps and improve atom economy. Polar solvents like toluene or chlorobenzene are unnecessary with SiliaCat Pt(0), which operates efficiently in neat systems.

Table 1: Hydrosilylation Performance Under Varied Conditions

OlefinPt Loading (mol%)Temperature (°C)Yield (%)Selectivity (β:α)
1-Octene0.02575954:1
1-Octadecene0.02575905:1
Styrene0.140733:1

Data derived from SiliaCat Pt(0) trials.

Redistribution Reactions for Dimethylchlorosilane Synthesis

Precursor Synthesis via Disproportionation

Dimethylchlorosilane, a critical precursor, is synthesized via redistribution between dimethyldichlorosilane (DMCS) and methyl hydrogen-containing polysiloxanes. The CN102093402B patent details a solvent-catalyzed approach:

  • Catalysts : Alkyl quaternary ammonium chlorides (e.g., tetrabutylammonium chloride) at 10% w/w of polysiloxane.

  • Solvents : Non-proton polar solvents like dimethylformamide (0.5× polysiloxane weight).

  • Conditions : Reflux (50–100°C) with continuous fractional distillation to remove volatile products, achieving 45–58% yield .

Integration with Hydrosilylation

The US5252768A patent describes a gas-phase redistribution process using fixed-bed catalysts (e.g., morpholinopropyltriethoxysilane) at 3–8 bar pressure. This method produces high-purity DMCS, which is subsequently used in hydrosilylation.

Equation 1: Redistribution Reaction

(CH3)2SiCl2+CH3SiHCl2catalyst2(CH3)2SiHCl\text{(CH}3\text{)}2\text{SiCl}2 + \text{CH}3\text{SiHCl}2 \xrightarrow{\text{catalyst}} 2\text{(CH}3\text{)}_2\text{SiHCl}

Comparative Analysis of Preparation Routes

Yield and Scalability

  • Hydrosilylation : Superior yields (90–95%) and shorter reaction times (2–4 hours) make this method industrially preferred.

  • Redistribution : Lower yields (45–58%) and energy-intensive distillation limit scalability but remain viable for precursor synthesis.

Environmental and Economic Considerations

  • Solvent-free hydrosilylation reduces waste generation and aligns with green chemistry principles.

  • Redistribution routes require hazardous solvents (e.g., dimethylformamide) and generate chlorinated byproducts, necessitating costly remediation .

Q & A

Q. What statistical approaches are suitable for comparing this compound’s performance across multiple experimental replicates?

  • Methodological Answer : Apply ANOVA to assess variability in grafting density or peptide recovery rates. Use Tukey’s post-hoc test to identify significant differences between experimental groups. Report confidence intervals (95%) to highlight precision in results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro(dimethyl)octylsilane
Reactant of Route 2
Reactant of Route 2
Chloro(dimethyl)octylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.